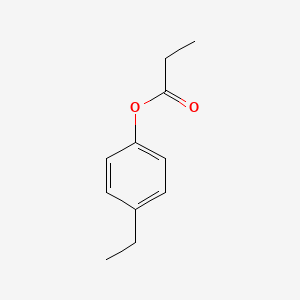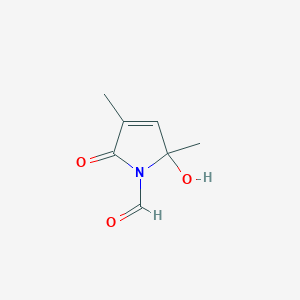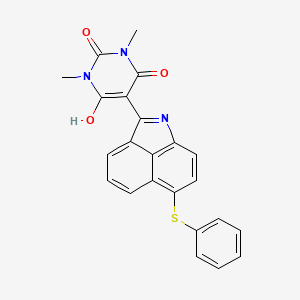
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid is a complex organic compound that belongs to the class of barbituric acid derivatives. This compound is characterized by its unique structure, which includes an indole moiety and a barbituric acid core. The presence of the phenylthio group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Formation of the Barbituric Acid Core: The barbituric acid core is synthesized by the condensation of urea with malonic acid derivatives under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the indole moiety with the barbituric acid core under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiophenol in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbarbituric acid: Lacks the indole and phenylthio groups, resulting in different chemical and biological properties.
5-Phenylbarbituric acid: Contains a phenyl group but lacks the indole and phenylthio groups.
Indole-3-carbaldehyde: Contains the indole moiety but lacks the barbituric acid core.
Uniqueness
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid is unique due to its combination of an indole moiety, a barbituric acid core, and a phenylthio group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
58470-74-9 |
|---|---|
Molecular Formula |
C23H17N3O3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(6-phenylsulfanylbenzo[cd]indol-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17N3O3S/c1-25-21(27)19(22(28)26(2)23(25)29)20-15-10-6-9-14-17(12-11-16(24-20)18(14)15)30-13-7-4-3-5-8-13/h3-12,27H,1-2H3 |
InChI Key |
FPSFVDSMPKJDAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C4C2=CC=CC4=C(C=C3)SC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
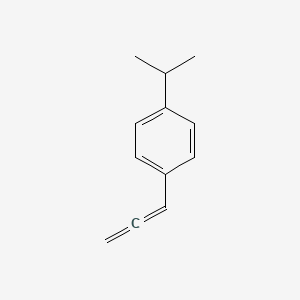
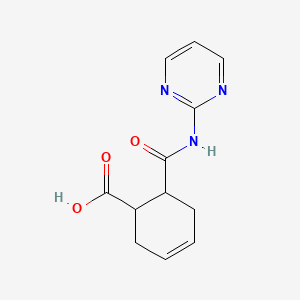
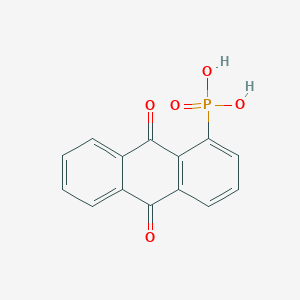
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
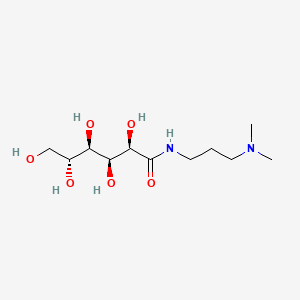
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
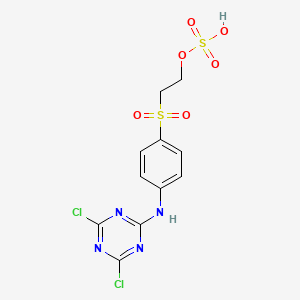
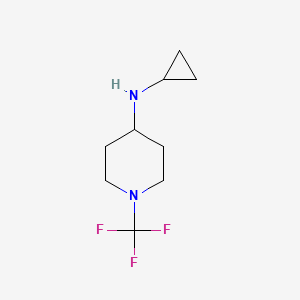
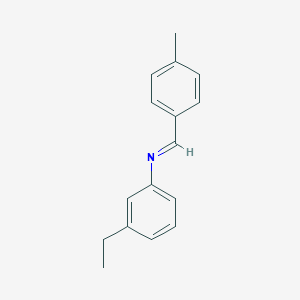
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
